molecular formula C32H44N6O7 B12363768 cyclo(D-Trp-D-Asp-Pro-D-Ile-Leu)

cyclo(D-Trp-D-Asp-Pro-D-Ile-Leu)

Cat. No.: B12363768
M. Wt: 624.7 g/mol
InChI Key: KHRTUHCOJNQEQG-IQMXBARESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JKC 301 is a selective endothelin A receptor antagonist. It is a pentapeptide with the sequence Asp-Pro-Ile-Leu-Trp. This compound is known for its ability to attenuate the pressor effects of nicotine in rats and is used in the study of cardiovascular diseases caused by smoking .

Preparation Methods

The synthetic route for JKC 301 involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods for JKC 301 would likely involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .

Chemical Reactions Analysis

JKC 301 undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the peptide bonds, leading to the cleavage of the peptide chain.

    Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the aspartic acid and proline residues.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

JKC 301 has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in modulating endothelin A receptor activity and its effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases caused by smoking.

    Industry: Utilized in the development of new drugs targeting endothelin A receptors.

Mechanism of Action

JKC 301 exerts its effects by selectively binding to endothelin A receptors, thereby blocking the action of endothelin-1, a potent vasoconstrictor. This leads to the relaxation of blood vessels and a reduction in blood pressure. The molecular targets involved include the endothelin A receptors on vascular smooth muscle cells. The pathways affected by JKC 301 include the endothelin signaling pathway, which plays a crucial role in regulating vascular tone and blood pressure .

Comparison with Similar Compounds

Similar compounds to JKC 301 include other endothelin receptor antagonists such as BQ-123 and BQ-788. Compared to these compounds, JKC 301 is unique in its selectivity for endothelin A receptors and its specific sequence of amino acids. This selectivity makes JKC 301 particularly useful for studying the specific effects of endothelin A receptor antagonism without affecting endothelin B receptors .

Properties

Molecular Formula

C32H44N6O7

Molecular Weight

624.7 g/mol

IUPAC Name

2-[(3R,6R,9S,12R,15S)-12-[(2R)-butan-2-yl]-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid

InChI

InChI=1S/C32H44N6O7/c1-5-18(4)27-31(44)35-22(13-17(2)3)28(41)34-23(14-19-16-33-21-10-7-6-9-20(19)21)29(42)36-24(15-26(39)40)32(45)38-12-8-11-25(38)30(43)37-27/h6-7,9-10,16-18,22-25,27,33H,5,8,11-15H2,1-4H3,(H,34,41)(H,35,44)(H,36,42)(H,37,43)(H,39,40)/t18-,22+,23-,24-,25+,27-/m1/s1

InChI Key

KHRTUHCOJNQEQG-IQMXBARESA-N

Isomeric SMILES

CC[C@@H](C)[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(=O)O)CC3=CNC4=CC=CC=C43)CC(C)C

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC(=O)O)CC3=CNC4=CC=CC=C43)CC(C)C

Origin of Product

United States

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